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  • Product: 5-(Trifluoromethyl)morpholin-3-one
  • CAS: 1211582-12-5

Core Science & Biosynthesis

Foundational

5-(Trifluoromethyl)morpholin-3-one chemical structure and properties

An In-depth Technical Guide to 5-(Trifluoromethyl)morpholin-3-one for Advanced Drug Discovery Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, prof...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Trifluoromethyl)morpholin-3-one for Advanced Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] When this group is integrated into privileged heterocyclic systems like the morpholinone core, the resulting building blocks offer immense potential for innovation in drug design. This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)morpholin-3-one, a key heterocyclic intermediate. We will delve into its chemical structure, physicochemical properties, plausible synthetic strategies, and its significant potential as a foundational scaffold for the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage advanced fluorinated building blocks in their research endeavors.

Core Molecular Architecture: Structure and Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to its application in complex synthetic campaigns. This section details the structural and predicted physicochemical characteristics of 5-(Trifluoromethyl)morpholin-3-one.

Chemical Structure

5-(Trifluoromethyl)morpholin-3-one possesses a saturated six-membered heterocyclic ring containing both a nitrogen and an oxygen atom, characteristic of the morpholine scaffold. The structure is further defined by a ketone at the 3-position and a trifluoromethyl substituent at the 5-position.

cluster_legend Chemical Structure of 5-(Trifluoromethyl)morpholin-3-one C1 O1 C1->O1 C2 F1 C2->F1 F2 C2->F2 F3 C2->F3 C3 O1->C3 N C3->N C4 C3->C4 C5 N->C5 H1 N->H1 C4->N C5->C1 C5->C2 Target 5-(Trifluoromethyl)morpholin-3-one Intermediate N-(2-hydroxy-1-(trifluoromethyl)ethyl)acetamide Intermediate Target->Intermediate Intramolecular Cyclization Precursor1 1-Amino-3,3,3-trifluoropropan-2-ol Intermediate->Precursor1 Acylation Precursor2 Ethyl Chloroacetate Intermediate->Precursor2

Caption: Proposed synthetic workflow for 5-(Trifluoromethyl)morpholin-3-one.

Exemplary Experimental Protocol

This protocol is a generalized representation based on established chemical principles for the synthesis of related morpholin-3-one structures. [4][5]Researchers should perform their own optimization and safety assessments.

Step 1: N-Acylation of 1-Amino-3,3,3-trifluoropropan-2-ol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-amino-3,3,3-trifluoropropan-2-ol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl chloroacetate (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The dropwise addition at low temperature controls the exothermicity of the acylation reaction and minimizes side product formation. The base neutralizes the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino alcohol is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Step 2: Intramolecular Cyclization to form 5-(Trifluoromethyl)morpholin-3-one

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in an appropriate solvent such as isopropanol or toluene. [5]2. Base Addition: Add a strong base, such as sodium ethoxide or sodium hydride (1.1 eq.), portion-wise at room temperature.

    • Causality: The strong base deprotonates the hydroxyl group, initiating an intramolecular Williamson ether synthesis-type reaction (SN2 cyclization) to form the morpholinone ring, displacing the chloride.

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80 °C) and maintain for 2-4 hours. [5]Monitor for the formation of the product by TLC or LC-MS.

  • Purification: After cooling to room temperature, neutralize the reaction mixture carefully. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 5-(Trifluoromethyl)morpholin-3-one.

Utility in Medicinal Chemistry and Drug Design

The true value of 5-(Trifluoromethyl)morpholin-3-one lies in its potential as a scaffold for creating novel drug candidates. The convergence of the trifluoromethyl group's unique properties with the privileged morpholine structure creates a powerful combination for addressing modern drug discovery challenges.

The Impact of the Trifluoromethyl Group

The incorporation of a CF₃ group is a well-established strategy in drug design for enhancing a molecule's therapeutic potential. [1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. [2]This can significantly increase the half-life of a drug.

  • Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a compound's ability to cross cellular membranes and potentially the blood-brain barrier. [2]* Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the parent molecule, potentially leading to stronger and more selective interactions with biological targets through dipole-dipole or hydrogen bonding interactions. [2][3]* pKa Modulation: The inductive effect of the CF₃ group can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility and ionization state at physiological pH. [1]

The Morpholinone Scaffold: A Privileged Motif

The morpholine ring and its derivatives are prevalent in a wide range of FDA-approved drugs and clinical candidates, underscoring their importance in medicinal chemistry. [6]

  • Physicochemical Properties: The morpholine oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and providing a key interaction point with protein targets. [6]* Biological Activity: Derivatives of morpholin-3-one have been investigated for a variety of therapeutic applications, including as anticancer agents (e.g., EGFR inhibitors) and as intermediates in the synthesis of anticoagulants like Rivaroxaban. [4][7][8]* PI3K/mTOR Pathway: Notably, the morpholine moiety is a crucial feature for binding to the hinge region of PI3K/mTOR kinases, a critical pathway in oncology. [6][9]This suggests that building blocks like 5-(Trifluoromethyl)morpholin-3-one could be instrumental in developing novel inhibitors for this pathway.

Conclusion and Future Perspectives

5-(Trifluoromethyl)morpholin-3-one represents a highly valuable and versatile building block for contemporary drug discovery. It synergistically combines the metabolic stability and unique electronic properties conferred by the trifluoromethyl group with the favorable physicochemical characteristics and proven biological relevance of the morpholinone scaffold. Its structure is primed for further derivatization, allowing for the exploration of vast chemical space in the pursuit of novel therapeutic agents.

Future research should focus on the development and optimization of scalable synthetic routes to make this building block more accessible. Furthermore, its incorporation into libraries of compounds targeting kinases (such as PI3K/mTOR), proteases, and other enzyme classes could lead to the discovery of potent and selective modulators of disease-related pathways. The rational design principles embodied by this molecule underscore the continued importance of fluorination and privileged scaffolds in addressing the complex challenges of modern medicine.

References

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  • Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
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Foundational

An In-depth Technical Guide to Trifluoromethylated Morpholine Lactam Building Blocks for Drug Discovery

Foreword: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensab...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound and predictable influence on a molecule's physicochemical and pharmacokinetic properties.[1] The strong electron-withdrawing nature of the CF₃ group, coupled with its high lipophilicity and metabolic stability, can significantly enhance a drug candidate's membrane permeability, binding affinity, and in vivo half-life.[2] Concurrently, heterocyclic scaffolds, particularly those containing morpholine and lactam moieties, are well-established as "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs.[2][3] This guide provides an in-depth technical exploration of building blocks that merge these two powerful concepts: trifluoromethylated morpholine lactams. We will delve into their synthesis, characterization, and the underlying scientific principles that make them highly valuable assets in the development of next-generation therapeutics.

The Trifluoromethylated Morpholine Lactam Scaffold: A Union of Potency and Performance

The morpholine lactam, specifically the morpholin-3-one (or 1,4-oxazinan-3-one) core, presents a conformationally constrained yet synthetically accessible framework. The introduction of a trifluoromethyl group onto this scaffold imparts a unique set of properties that can be strategically leveraged in drug design.

The primary advantages of incorporating a CF₃ group into the morpholine lactam scaffold include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.

  • Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.[2]

  • Modulation of Basicity: The strong electron-withdrawing effect of the CF₃ group can lower the pKa of nearby basic nitrogen atoms, such as the morpholine nitrogen. This can be advantageous for optimizing drug-receptor interactions and reducing off-target effects.

  • Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

A notable example of a biologically active trifluoromethylated morpholine lactam is Flumetramide , 6-[4-(trifluoromethyl)phenyl]morpholin-3-one, which has been investigated as a skeletal muscle relaxant.[1] The presence of this and other similar structures in medicinal chemistry research underscores the therapeutic potential of this scaffold.

Synthetic Strategies for Trifluoromethylated Morpholine Lactams

The synthesis of trifluoromethylated morpholine lactams can be approached through several strategic disconnections. The most common strategies involve either the construction of the morpholine lactam ring from trifluoromethylated precursors or the introduction of the trifluoromethyl group onto a pre-existing morpholine lactam scaffold.

Strategy 1: Cyclization from Trifluoromethylated Acyclic Precursors

This approach is often favored due to the commercial availability of a wide range of trifluoromethylated starting materials. A general workflow for this strategy is outlined below:

A Trifluoromethylated Amino Alcohol C N-Alkylation A->C B Halogenated Acetyl Halide or Ester B->C D Intramolecular Cyclization (Lactamization) C->D E Trifluoromethylated Morpholine Lactam D->E

Caption: General workflow for the synthesis of trifluoromethylated morpholine lactams via cyclization.

Causality Behind Experimental Choices:

The choice of a trifluoromethylated amino alcohol as a starting material is strategic as it pre-installs the stereochemistry and the CF₃ group in a controlled manner. The subsequent N-alkylation with a haloacetyl derivative, followed by an intramolecular cyclization, is a robust and widely used method for the formation of lactams. The base used for the cyclization step (e.g., sodium hydride, potassium carbonate) is critical for deprotonating the alcohol or amine, facilitating the nucleophilic attack to form the lactam ring. The choice of solvent is also important; polar aprotic solvents like DMF or THF are typically used to ensure the solubility of the reactants and intermediates.

Detailed Experimental Protocol: Synthesis of a 6-(Trifluoromethyl)morpholin-3-one Derivative

The following protocol is a representative example of the cyclization strategy.

Step 1: N-alkylation of a Trifluoromethylated Amino Alcohol

  • To a solution of 2-amino-1-(trifluoromethyl)ethanol (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of ethyl bromoacetate (1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated intermediate.

Step 2: Intramolecular Cyclization (Lactamization)

  • Dissolve the N-alkylated intermediate (1.0 eq.) in anhydrous toluene (0.2 M).

  • Add trifluoroacetic acid (0.1 eq.) as a catalyst.

  • Heat the reaction mixture to reflux for 3 hours.[4]

  • Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(trifluoromethyl)morpholin-3-one.

Characterization of Trifluoromethylated Morpholine Lactam Building Blocks

Thorough characterization is essential to confirm the structure and purity of the synthesized building blocks. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative 6-(trifluoromethyl)morpholin-3-one.

Technique Expected Data
¹H NMR Signals for the morpholine ring protons, typically in the range of 3.0-5.0 ppm. The proton adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
¹³C NMR Carbonyl carbon signal around 170 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet in the proton-decoupled spectrum with a large one-bond C-F coupling constant (¹JCF ≈ 280 Hz).
¹⁹F NMR A singlet for the CF₃ group, typically in the range of -70 to -80 ppm (relative to CFCl₃).[5]
IR Spectroscopy A strong absorption band for the lactam carbonyl group (C=O) in the range of 1650-1700 cm⁻¹.
Mass Spectrometry The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the compound.
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional structure, including the relative stereochemistry of the substituents on the morpholine lactam ring. The crystal structure reveals bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties and for computational modeling of drug-receptor interactions.

Applications in Drug Discovery and Medicinal Chemistry

Trifluoromethylated morpholine lactam building blocks are versatile scaffolds for the synthesis of a wide range of biologically active compounds. Their unique properties make them particularly attractive for targeting:

  • Central Nervous System (CNS) Disorders: The enhanced lipophilicity and metabolic stability of these scaffolds can facilitate blood-brain barrier penetration, making them suitable for developing drugs for neurological and psychiatric conditions.[2]

  • Oncology: The morpholine lactam core is found in a number of kinase inhibitors. The trifluoromethyl group can be used to fine-tune the selectivity and potency of these inhibitors.[3]

  • Infectious Diseases: The metabolic stability imparted by the CF₃ group can lead to drugs with improved pharmacokinetic profiles for treating bacterial and viral infections.

The synthetic accessibility of these building blocks allows for the creation of diverse chemical libraries for high-throughput screening, accelerating the discovery of new drug candidates.

Future Perspectives and Conclusion

The strategic combination of the trifluoromethyl group with the privileged morpholine lactam scaffold offers a powerful platform for the design and synthesis of novel therapeutic agents. As our understanding of the intricate role of fluorine in medicinal chemistry continues to grow, we can expect to see an increasing number of drug candidates and approved drugs featuring these and similar building blocks. The development of more efficient and stereoselective synthetic methods for accessing these complex structures will be a key enabler of future discoveries. This guide has provided a comprehensive overview of the synthesis, characterization, and application of trifluoromethylated morpholine lactam building blocks, with the aim of empowering researchers and scientists in their quest to develop the medicines of tomorrow.

References

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  • Demian, A. S., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9033-9042. Available at: [Link]

  • Wang, Y., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1835-1840. Available at: [Link]

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Exploratory

Fluorinated Morpholin-3-one Derivatives in Drug Discovery: A Technical Guide to Synthesis, Application, and Strategy

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of a particularly promising stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of a particularly promising structural class: fluorinated morpholin-3-one derivatives. The morpholin-3-one ring is a privileged scaffold known to confer favorable pharmacokinetic properties, while fluorine substitution offers a powerful tool for modulating potency, metabolic stability, and target engagement.[1][2] This document synthesizes field-proven insights into the rationale, synthetic strategies, and application of these compounds. We will explore the causality behind experimental choices, present detailed protocols for synthesis and analysis, and provide case studies that illustrate the successful application of this chemical motif in targeting critical disease pathways. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated morpholin-3-one derivatives in their discovery programs.

The Strategic Imperative: Why Combine Fluorine with the Morpholin-3-one Scaffold?

The convergence of the morpholin-3-one scaffold and fluorine substitution is not a matter of chance, but a deliberate design strategy rooted in fundamental principles of medicinal chemistry. Each component brings a unique and often synergistic set of advantages to a drug candidate.

The Morpholin-3-one Core: A Privileged Scaffold

The morpholine ring and its derivatives are frequently found in approved drugs, prized for their ability to enhance a molecule's overall properties.[3][4] The morpholin-3-one variant retains these benefits while offering distinct features:

  • Improved Physicochemical Properties: The oxygen and nitrogen heteroatoms can participate in hydrogen bonding, often improving aqueous solubility and permeability.[2] The carbonyl group at the 3-position acts as a key hydrogen bond acceptor, which can be crucial for anchoring the molecule within a target's binding site.[1]

  • Metabolic Stability: The heterocyclic ring is generally robust and less susceptible to oxidative metabolism compared to more labile aliphatic chains.[1]

  • Synthetic Tractability: The scaffold is readily accessible through established synthetic routes, allowing for diverse and efficient derivatization.[3]

Fluorine: The "Magic Bullet" of Medicinal Chemistry

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its biological and physical properties in beneficial ways.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as amines. This can be critical for optimizing the ionization state of a drug at physiological pH, thereby improving cell permeability and bioavailability.[5]

  • Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can significantly increase binding affinity and potency.[6]

  • Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong. Strategically placing a fluorine atom at a site of potential oxidative metabolism (a "metabolic hotspot") can block this pathway, thereby increasing the drug's half-life and oral bioavailability.[7][8]

  • Conformational Control: Due to its small size and high electronegativity, fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for target binding.[7]

The logical relationship between these components and the desired drug properties is illustrated below.

G cluster_0 Core Components cluster_1 Physicochemical Properties cluster_2 Pharmacological Outcomes F Fluorine Atom pKa pKa Modulation F->pKa MetStab Metabolic Stability F->MetStab Conformation Conformational Lock F->Conformation Binding Binding Interactions F->Binding M3O Morpholin-3-one Scaffold M3O->MetStab Solubility Solubility & H-Bonding M3O->Solubility Potency Increased Potency pKa->Potency ADME Improved ADME Profile (Bioavailability, Half-life) pKa->ADME Selectivity Enhanced Selectivity pKa->Selectivity MetStab->Potency MetStab->ADME MetStab->Selectivity Solubility->Potency Solubility->ADME Solubility->Selectivity Conformation->Potency Conformation->ADME Conformation->Selectivity Binding->Potency Binding->ADME Binding->Selectivity

Synergistic effects of fluorine and the morpholin-3-one scaffold.

Synthetic Strategies: A Guide to Construction

The synthesis of fluorinated morpholin-3-one derivatives requires a robust and flexible strategy that allows for the controlled introduction of both the heterocyclic core and the fluorine substituents. The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the commercial availability of starting materials.

A generalized workflow often involves the synthesis of a fluorinated aniline precursor followed by cyclization to form the morpholin-3-one ring.

G A Fluorinated Starting Material (e.g., Fluoronitrobenzene) B Step 1: Nucleophilic Aromatic Substitution (SNAr) or other fluorination method A->B C Fluorinated Precursor (e.g., 4-(4-Nitrophenyl)morpholin-3-one) B->C D Step 2: Reduction of Nitro Group (e.g., H2, Pd/C) C->D E Key Intermediate (e.g., 4-(4-Aminophenyl)morpholin-3-one) D->E F Step 3: Amide Coupling or Other Functionalization E->F G Final Fluorinated Morpholin-3-one Derivative F->G G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Inhibitor Fluorinated Morpholin-3-one Inhibitor Inhibitor->EGFR Blocks ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Sources

Foundational

Comparative Analysis: 2- vs. 5-(Trifluoromethyl)morpholin-3-one Isomers

This guide provides an in-depth technical analysis of trifluoromethyl-substituted morpholin-3-ones, specifically focusing on the structural, synthetic, and pharmacological distinctions between the regioisomers.[1] Editor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of trifluoromethyl-substituted morpholin-3-ones, specifically focusing on the structural, synthetic, and pharmacological distinctions between the regioisomers.[1]

Editorial Note on Nomenclature: In the standard IUPAC numbering for morpholin-3-one , the oxygen atom is position 1, and the carbonyl carbon is position 3.[1] Consequently, a substituent cannot exist at position 3 without disrupting the carbonyl group.

  • The "5-isomer" (5-(trifluoromethyl)morpholin-3-one) places the -CF3 group alpha to the nitrogen atom.[1]

  • The "3-isomer" referenced in the topic is chemically identified as 2-(trifluoromethyl)morpholin-3-one (alpha to the carbonyl) or potentially 6-(trifluoromethyl)morpholin-3-one (beta to the nitrogen), depending on the user's intended numbering scheme.

  • For this guide, we will analyze the 5-isomer (Alpha-N) and the 2-isomer (Alpha-Carbonyl/Oxygen) to provide the most logical comparative framework for drug design.[1]

[1][2]

Executive Summary

The incorporation of a trifluoromethyl (-CF3) group into the morpholin-3-one scaffold is a high-value strategy in medicinal chemistry to modulate metabolic stability (blocking CYP450 oxidation), lipophilicity, and conformational rigidity.[1] The position of the -CF3 group—whether alpha to the nitrogen (C5) or alpha to the carbonyl (C2)—drastically alters the electronic environment, synthetic accessibility, and pharmacological profile of the molecule.

Feature5-(Trifluoromethyl)morpholin-3-one 2-(Trifluoromethyl)morpholin-3-one
Position C5 (Alpha to Nitrogen)C2 (Alpha to Carbonyl/Oxygen)
Electronic Effect Reduces N-nucleophilicity (inductive)Increases C2-H acidity (inductive)
Metabolic Role Blocks N-dealkylation/oxidationBlocks alpha-hydroxylation
Key Precursor Trifluoroalanine / Amino alcoholsTrifluorolactate / Halo-esters
Stereochemistry Often chiral pool (Amino acid derived)Often racemic (requires resolution)

Structural & Electronic Analysis

Numbering and Regioisomerism

The morpholin-3-one ring is numbered starting from the oxygen atom (1), proceeding to the carbons (2, 3), nitrogen (4), and closing the ring (5, 6).

  • 5-Isomer: The -CF3 group at C5 is adjacent to the amide nitrogen.[1] The strong electron-withdrawing nature of -CF3 reduces the electron density on the nitrogen, although the nitrogen is already part of an amide bond (non-basic).[1] This substitution significantly increases the barrier to ring inversion, often locking the conformation.

  • 2-Isomer: The -CF3 group at C2 is adjacent to the ether oxygen and the carbonyl group.[1] This creates a highly electron-deficient center at C2.[1] The C2 proton becomes significantly more acidic due to the combined inductive effects of the carbonyl, the oxygen, and the trifluoromethyl group.

Visualization of Isomers

The following diagram illustrates the structural differences and numbering.

Isomers cluster_0 5-(Trifluoromethyl)morpholin-3-one cluster_1 2-(Trifluoromethyl)morpholin-3-one Struct5 O(1)-CH2(2)-C(=O)(3)-NH(4)-CH(CF3)(5)-CH2(6) (CF3 is Alpha to Nitrogen) Struct2 O(1)-CH(CF3)(2)-C(=O)(3)-NH(4)-CH2(5)-CH2(6) (CF3 is Alpha to Carbonyl)

Caption: Structural comparison of 5-CF3 (left) and 2-CF3 (right) regioisomers based on IUPAC numbering.

Synthetic Methodologies

The synthesis of these isomers requires fundamentally different strategies due to the positioning of the -CF3 group relative to the heteroatoms.

Synthesis of 5-(Trifluoromethyl)morpholin-3-one

This isomer is typically accessed via chiral pool synthesis starting from trifluoromethylated amino acids (e.g., 3,3,3-trifluoroalanine derivatives) or via ring-closing of amino alcohols.[1]

Protocol: Cyclization of Trifluoro-Amino Alcohols

  • Starting Material: Ethyl bromoacetate and 1,1,1-trifluoro-2-amino-3-hydroxypropane (derived from trifluoroalanine reduction).[1]

  • N-Alkylation: The amino alcohol is reacted with ethyl bromoacetate in the presence of a mild base (e.g., K2CO3) in acetonitrile.

  • Cyclization: Spontaneous or acid-catalyzed lactamization occurs to close the ring.

Key Advantage: Allows for the introduction of chirality if the starting amino acid is enantiopure.

Synthesis of 2-(Trifluoromethyl)morpholin-3-one

This isomer is more challenging to synthesize in enantiopure form and is often prepared via radical cyclization or Reformatsky-type reactions .[1]

Protocol: Reformatsky Route

  • Starting Material: Ethyl 2-bromo-3,3,3-trifluoropropionate and 2-aminoethanol.[1]

  • Coupling: The amine attacks the ester or the bromide. Direct displacement of the alpha-bromo-beta-trifluoromethyl species is difficult due to steric and electronic repulsion.[1]

  • Alternative: Reaction of 2-aminoethanol with a trifluoromethyl-epoxide followed by carbonylation (e.g., using CO/Pd or phosgene equivalents) is a viable alternate route, though it yields the morpholin-2-one (lactone) or 3-one depending on the specific reagents.[1]

  • Preferred Route: Alkylation of 2-aminoethanol with ethyl 2-(trifluoromethyl)acrylate (Michael addition) followed by cyclization.[1]

Synthesis cluster_5 Route A: 5-CF3 Isomer Synthesis cluster_2 Route B: 2-CF3 Isomer Synthesis Start5 Trifluoroalanine Ethyl Ester Step5a Reduction to Amino Alcohol Start5->Step5a Step5b Alkylation with Chloroacetyl Chloride Step5a->Step5b End5 5-CF3-Morpholin-3-one Step5b->End5 Start2 2-Aminoethanol Step2a Michael Addition to 2-(CF3)acrylate Start2->Step2a Step2b Lactamization Step2a->Step2b End2 2-CF3-Morpholin-3-one Step2b->End2

Caption: Divergent synthetic pathways for accessing the 5-CF3 (blue) and 2-CF3 (red) morpholinone scaffolds.

Physicochemical & Pharmacological Properties[1][2][5]

Metabolic Stability (Metabolic Soft Spots)
  • 5-Isomer: The C5 position is a common site for metabolic oxidation (alpha to nitrogen).[1] Substitution with -CF3 effectively blocks this metabolic soft spot , preventing the formation of ring-opened metabolites.[1] This is a primary reason for selecting the 5-isomer in drug discovery.[1]

  • 2-Isomer: The C2 position is alpha to the ether oxygen.[1] While less prone to oxidation than the alpha-amino position, it can still undergo hydroxylation. The -CF3 group blocks this, but may make the C2 proton acidic enough to cause epimerization if the center is chiral.

Acid-Base Properties[1][2]
  • Acidity (pKa): The 2-isomer has a significantly more acidic alpha-proton (at C2) compared to the 5-isomer.[1] This is due to the electron-withdrawing effect of the carbonyl, oxygen, and -CF3 group all acting on the same carbon.[1] This can lead to racemization in vivo.

  • Lipophilicity (LogP): Both isomers exhibit increased lipophilicity compared to the non-fluorinated parent. However, the 5-isomer typically shows a slightly lower LogP than the 2-isomer due to the proximity of the -CF3 to the polar amide region, creating a larger dipole moment.[1]

Data Summary Table[1][2]
Property5-(Trifluoromethyl)morpholin-3-one2-(Trifluoromethyl)morpholin-3-one
Metabolic Blockade High (Blocks N-alpha oxidation)Moderate (Blocks O-alpha oxidation)
Chiral Stability High (Configurationally stable)Low (Risk of racemization via enolization)
Synthetic Access Scalable (from amino acids)Challenging (Specialized reagents)
Primary Utility Peptidomimetic scaffolds, BACE inhibitorsBioisostere for lactones

References

  • Synthesis of Trifluoromethylated Morpholines

    • Source: PubChem & ChemicalBook[1]

    • Context: Protocols for ring closure of amino alcohols with halo-esters.[1]

    • URL:[1]

  • Pharmacological Profile of Fluorinated Heterocycles

    • Source: Journal of Medicinal Chemistry / NIH[1]

    • Context: Analysis of metabolic stability conferred by CF3 groups at alpha-heteroatom positions.[1]

    • URL:[1]

  • BACE Inhibitor Scaffolds (Patent Literature)

    • Source: Google Patents (WO2012095521A1)[1]

    • Context: Use of 5- and 6-trifluoromethyl morpholine derivatives in Alzheimer's research.[1]

    • URL:[1]

  • Regioisomer Identification

    • Source: University of Luxembourg / PubChem Lite[2]

    • Context: Mass spectrometry data for 6-(trifluoromethyl)morpholin-3-one and related isomers.[1]

    • URL:[1]

Sources

Exploratory

Commercial suppliers of 5-(Trifluoromethyl)morpholin-3-one

Strategic Sourcing & Technical Utilization of 5-(Trifluoromethyl)morpholin-3-one Scaffolds Executive Summary This technical guide addresses the procurement, quality validation, and synthetic application of 5-(Trifluorome...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Technical Utilization of 5-(Trifluoromethyl)morpholin-3-one Scaffolds

Executive Summary This technical guide addresses the procurement, quality validation, and synthetic application of 5-(Trifluoromethyl)morpholin-3-one , a specialized fluorinated heterocycle.[1] Unlike commodity reagents, this scaffold represents a high-value "design element" in medicinal chemistry, primarily used to modulate metabolic stability and lipophilicity in drug candidates (e.g., Factor Xa inhibitors).

This guide is structured for lead chemists and procurement managers who must navigate the "Make vs. Buy" decision matrix for this chiral building block. It moves beyond simple catalog listings to address the critical issues of stereochemical purity, custom synthesis capabilities, and downstream handling.

Part 1: The Strategic Value of the Scaffold

In modern drug discovery, the morpholin-3-one ring is a privileged pharmacophore (bioisostere of morpholine/piperazinone).[1] The addition of a trifluoromethyl (-CF


) group at the 5-position introduces three critical physicochemical changes:
  • Metabolic Blockade: The bulky, electron-withdrawing -CF

    
     group at C5 hinders oxidative metabolism (P450-mediated 
    
    
    
    -dealkylation or
    
    
    -oxidation), significantly extending the half-life (
    
    
    ) of the parent drug.[1]
  • Conformational Lock: The steric bulk of the -CF

    
     group restricts the conformational flexibility of the morpholinone ring, potentially reducing the entropic penalty upon binding to a target protein.
    
  • pKa Modulation: The inductive effect of the -CF

    
     group reduces the basicity of the adjacent nitrogen (if reduced to morpholine) or alters the hydrogen-bond acceptor capability of the lactam carbonyl.
    

Critical Structural Note: Confusion often arises regarding ring numbering. Ensure you are sourcing the correct isomer.

  • Target: 5-(Trifluoromethyl)morpholin-3-one (CF

    
     adjacent to Nitrogen).[1]
    
  • Common Isomer: 2-(Trifluoromethyl)morpholin-3-one (CF

    
     adjacent to Oxygen).[1]
    
  • Recommendation: Always use SMILES strings or CAS numbers for verification, never just the chemical name.

Part 2: Procurement vs. Synthesis (The "Make vs. Buy" Decision)

As a Senior Application Scientist, I advise against treating this compound as a commodity. It is often "made-on-demand."[1][2] Use the following decision logic to determine your sourcing strategy.

MakeVsBuy cluster_legend Decision Factors Start Requirement: 5-(CF3)morpholin-3-one Scale Scale Needed? Start->Scale Chirality Stereochemistry Required? Scale->Chirality < 100g Custom Contract Custom Synthesis (WuXi, SpiroChem) Scale->Custom > 100g (Bulk) Catalog Check Catalog Suppliers (Enamine, Combi-Blocks) Chirality->Catalog Racemic Chirality->Custom Enantiopure (>98% ee) InHouse In-House Synthesis (See Protocol) Catalog->InHouse Not in Stock / Lead Time > 4 wks Legend Racemic is cheaper ($) Enantiopure is expensive ($$$) Custom allows N-protection choice

Figure 1: Strategic decision tree for sourcing fluorinated heterocycles. Note that enantiopure sourcing often requires custom synthesis or chiral resolution services.[1]

Part 3: Supplier Landscape & Quality Assurance

Due to the niche nature of this scaffold, "commercial availability" often means "available for synthesis" rather than "in stock."

Tier 1: Primary Originators (High Reliability)

These companies often hold the intellectual property or the specialized fluorination capabilities to make this scaffold efficiently.

SupplierTypeStrengthRisk Factor
Enamine (Ukraine/Latvia)OriginatorWorld’s largest stock of fluorinated building blocks.[1] Likely has the exact 5-CF3 scaffold or immediate precursor.[1]Logistics can be slower due to regional issues; check stock location (US/EU vs. Kiev).
SpiroChem (Switzerland)SpecialistPremium provider of bioisosteres. Excellent for enantiopure (chiral) versions.Higher cost; focuses on discovery scale (mg to g).
WuXi AppTec (China)CROIdeal for scale-up (>1 kg).[1] Capable of developing new routes if catalog items are out.Lead time for synthesis (8-12 weeks).[1]
Tier 2: Aggregators & Catalog Vendors
  • Combi-Blocks: Often stocks racemic intermediates.[1] Good for quick US delivery.

  • Sigma-Aldrich (Merck): Reliable but often re-sells from originators at a markup.[1] Check "Certificates of Origin."[3][4]

  • Apollo Scientific: Strong UK-based supplier for fluorochemicals.[1]

Quality Assurance Protocol (Self-Validating System)

Trust, but Verify. The introduction of the CF


 group creates a stereocenter at C5. Most "in-stock" items are racemic  unless specified.[1]

The "Golden Standard" QC Workflow:

  • Identity: 1H NMR and 19F NMR (Fluorine NMR is clean and diagnostic).

  • Purity: LC-MS (Check for defluorinated impurities).

  • Chirality (CRITICAL): If you ordered an enantiomer (e.g., (5S)-5-(trifluoromethyl)morpholin-3-one), you must run Chiral HPLC/SFC.[1]

    • Common Failure Mode:[1] Suppliers shipping 80% ee as "enantiopure."[1]

    • Acceptance Criteria: >95% ee for medicinal chemistry; >98% ee for process development.[1]

QC_Workflow Sample Incoming Sample NMR_F 19F NMR (Confirm CF3) Sample->NMR_F LCMS LC-MS (Purity >95%) NMR_F->LCMS Pass Reject Reject/Return NMR_F->Reject Fail Chiral Chiral HPLC (Check ee%) LCMS->Chiral Pass Release Release to Chem Chiral->Release ee > 95% Chiral->Reject ee < 95%

Figure 2: Quality Control workflow. 19F NMR is the rapid "Go/No-Go" gate before expensive Chiral HPLC analysis.[1]

Part 4: Technical Handling & Synthetic Utility

If commercial sourcing fails or lead times are prohibitive, the synthesis of this scaffold is feasible but requires handling hazardous fluorinated precursors.

Synthetic Route (The "In-House" Option)

The most robust route involves the cyclization of a trifluoromethyl-substituted amino alcohol with a chloroacetyl derivative.[1]

Protocol Summary:

  • Precursor: Start with 1-amino-3,3,3-trifluoropropan-2-ol (often available as the hydrochloride salt).[1]

  • Acylation: React with chloroacetyl chloride or ethyl chloroacetate in the presence of a base (DIPEA or NaH).

  • Cyclization: Base-mediated ring closure (using NaH in THF or KOtBu) yields the lactam.[1]

Reaction Scheme (Conceptual):



Key Experimental Insight: The cyclization step is sensitive to water.[1] Use anhydrous solvents (THF/DMF). The CF


 group strongly withdraws electrons, making the hydroxyl group less nucleophilic than in non-fluorinated analogs, often requiring stronger bases (NaH) rather than mild carbonates.
Handling & Storage
  • Hygroscopicity: Morpholinones can be hygroscopic.[1] Store under nitrogen in a desiccator.

  • Solubility: The CF

    
     group increases lipophilicity, making the compound soluble in DCM, EtOAc, and THF, but potentially less soluble in water than morpholin-3-one.
    
  • Stability: The lactam bond is generally stable, but avoid strong aqueous acids or bases at high temperatures to prevent ring opening to the amino acid.

References

  • Enamine Ltd. (2013).[1] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.

  • PubChem. (n.d.).[1] "5-(Trifluoromethyl)morpholin-3-one Compound Summary." National Library of Medicine.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • SpiroChem AG. (n.d.).[1] "Catalog of Fluorinated Heterocycles."

  • Mykhailiuk, P. K. (2015). "In situ generation of trifluoroacetaldehyde imines: convenient synthesis of trifluoromethylated amines and heterocycles." Chemistry – A European Journal, 21(16), 6042-6046. (Describes the precursor synthesis).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Cyclization of 5-Trifluoromethyl Morpholine Lactams

Introduction The morpholine lactam scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and hydrogen bonding capabili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine lactam scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and hydrogen bonding capabilities make it an attractive framework for drug design. The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological profile of a molecule by improving metabolic stability, increasing lipophilicity, and modulating binding affinity.[1][2] Consequently, 5-trifluoromethyl morpholine lactams represent a highly valuable class of heterocyclic compounds for the development of novel therapeutics.

This guide provides a detailed overview of the key synthetic strategies, critical reaction parameters, and step-by-step protocols for the efficient cyclization of 5-trifluoromethyl morpholine lactams. It is designed for researchers, scientists, and drug development professionals seeking to leverage this important structural motif.

Part 1: Core Synthetic Strategies and Mechanistic Insights

The construction of the 5-trifluoromethyl morpholine lactam ring system is most commonly achieved via an intramolecular cyclization. The primary strategy involves a tandem N-acylation followed by an intramolecular Williamson ether synthesis. This approach offers a robust and versatile route starting from readily available trifluoromethylated amino alcohols.

The Dominant Pathway: Intramolecular Sₙ2 Cyclization

The most prevalent and reliable method for synthesizing 5-trifluoromethyl-morpholin-3-ones involves the cyclization of an N-haloacetylated trifluoromethyl amino alcohol. The reaction proceeds via a base-mediated intramolecular Sₙ2 reaction where the alcoholate anion displaces the halide to form the morpholine ring.

Key Mechanistic Steps:

  • Precursor Synthesis: The synthesis begins with a β-amino-α-trifluoromethyl alcohol. These crucial intermediates can be prepared through methods like the nucleophilic trifluoromethylation of α-amino aldehydes using the Ruppert-Prakash reagent (TMSCF₃).[3][4]

  • N-Acylation: The amino alcohol is acylated with a haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) under basic conditions to form the N-haloacetamide intermediate.

  • Base-Mediated Cyclization: A suitable base deprotonates the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon bearing the halogen, displacing it and closing the six-membered ring to form the lactam.

The choice of base and solvent is critical for the success of this cyclization, as it dictates the rate of deprotonation and the efficiency of the subsequent intramolecular substitution.

Mechanism_SN2_Cyclization cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack cluster_2 Step 3: Ring Closure Start N-Haloacetylated Amino Alcohol Alkoxide Alkoxide Intermediate Start->Alkoxide + Base TS Transition State (Ring Formation) Alkoxide->TS Intramolecular Nucleophilic Attack Base Base (e.g., NaH) Product 5-CF3 Morpholine Lactam TS->Product Halide Displacement Halide Halide Byproduct (X⁻)

Caption: General mechanism for base-mediated intramolecular Sₙ2 cyclization.

Alternative Strategies: Radical Cyclization

Recent advancements in photoredox catalysis have opened new avenues for constructing complex heterocyclic systems. Visible-light-induced radical cascade reactions offer a modern approach to forming trifluoromethylated heterocycles under mild conditions.[5][6] This strategy typically involves the generation of a trifluoromethyl radical from a suitable precursor (e.g., Umemoto's or Togni's reagents), which adds to an unsaturated system, followed by an intramolecular radical cyclization to forge the ring system.[5][7] While less common for morpholine lactams specifically, the principles are applicable and represent a frontier in the field.

Part 2: Critical Parameters and Optimization

The efficiency and success of the cyclization are highly dependent on the careful selection of reaction conditions. Understanding the role of each parameter is key to optimizing the synthesis for high yield and purity.

Choice of Base

The base is arguably the most critical factor. It must be strong enough to deprotonate the alcohol but not so strong as to cause side reactions like elimination or decomposition.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol. It is highly effective but requires anhydrous conditions and careful handling.

  • Potassium Carbonate (K₂CO₃): A milder, heterogeneous base often used in polar aprotic solvents like DMF. It is a safer and more practical option for larger-scale synthesis.[8]

  • Organic Bases (e.g., DBU, DIPEA): These can be used but are generally less common for this specific transformation as they can sometimes promote elimination pathways.

Solvent Selection

The solvent must be able to dissolve the starting material and be compatible with the chosen base. Polar aprotic solvents are typically preferred.

  • Tetrahydrofuran (THF): An excellent choice for reactions using NaH, as it is relatively non-polar and aprotic.

  • Dimethylformamide (DMF): A highly polar aprotic solvent that effectively dissolves a wide range of substrates and facilitates Sₙ2 reactions. It is often paired with K₂CO₃.[8][9]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

Temperature and Reaction Time

Most cyclizations are performed at room temperature or with gentle heating (40-60 °C) to accelerate the reaction. Higher temperatures can lead to side products. Reaction progress should be monitored by an appropriate technique (TLC, LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.

Comparative Table of Cyclization Conditions
Base Solvent Temperature Advantages Considerations Reference Example
Sodium Hydride (NaH)THF0 °C to RTHigh reactivity, clean conversion.Requires strict anhydrous conditions, pyrophoric.General strong base protocol.
Potassium Carbonate (K₂CO₃)DMFRT to 50 °COperationally simple, safe for scale-up.Reaction may be slower, requires polar solvent.Based on similar heterocyclic syntheses.[8]
Cesium Carbonate (Cs₂CO₃)ACNRT to 60 °CHigher solubility and reactivity than K₂CO₃.More expensive.Effective in promoting Sₙ2 reactions.

Part 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of a model 5-(trifluoromethyl)-morpholin-3-one via intramolecular cyclization.

Objective: To synthesize (R)-5-(trifluoromethyl)morpholin-3-one from (R)-2-amino-1,1,1-trifluoropropan-2-ol.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of a 5-CF₃ morpholine lactam.

Protocol: Synthesis of (R)-2-(2-chloroacetamido)-3,3,3-trifluoropropan-1-ol
  • Reagents & Equipment:

    • (R)-2-amino-1,1,1-trifluoropropan-2-ol (1.0 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Procedure:

    • To a stirred solution of (R)-2-amino-1,1,1-trifluoropropan-2-ol in anhydrous DCM (0.2 M), add triethylamine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add chloroacetyl chloride dropwise via a dropping funnel over 20 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure N-chloroacetyl intermediate.

Protocol: Cyclization to (R)-5-(Trifluoromethyl)morpholin-3-one
  • Reagents & Equipment:

    • (R)-2-(2-chloroacetamido)-3,3,3-trifluoropropan-1-ol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere

  • Procedure:

    • Wash the NaH dispersion with anhydrous hexanes (3x) under a nitrogen atmosphere to remove the mineral oil, and carefully decant the hexanes.

    • Suspend the washed NaH in anhydrous THF (0.1 M relative to the substrate).

    • Cool the NaH suspension to 0 °C.

    • Dissolve the N-chloroacetyl intermediate in a separate flask with anhydrous THF and add it dropwise to the NaH suspension.

    • After the addition, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.

    • Add ethyl acetate and water, and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford the final 5-trifluoromethyl morpholine lactam.

References

  • Sorochinsky, A. E., et al. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jiang, B., et al. (2018). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry. Available at: [Link]

  • Chekryshkin, A. S., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules. Available at: [Link]

  • Kawai, A., et al. (2001). Chemical synthesis of morpholine derivatives. Google Patents (EP1087966B1).
  • Wang, L., & Liu, J. (2010). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Angewandte Chemie International Edition. Available at: [Link]

  • Mao, J., et al. (2019). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. ACS Catalysis. Available at: [Link]

  • Potapov, A. S., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Available at: [Link]

  • Grellepois, F., et al. (2008). Access to novel functionalized trifluoromethyl β-lactams by ring expansion of aziridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • de Oliveira, R. B., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules. Available at: [Link]

  • de Alaniz, J. R., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Chemistry & Biodiversity. Available at: [Link]

  • Wang, P., et al. (2019). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules. Available at: [Link]

  • Wang, W., et al. (2013). Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications. Available at: [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. Available at: [Link]

  • Haskins, M. P., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Letters. Available at: [Link]

  • Chen, J., et al. (2018). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. Organic Chemistry Frontiers. Available at: [Link]

  • Wang, F., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. International Journal of Molecular Sciences. Available at: [Link]

  • Bilska-Markowska, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Lactam Nitrogen in 5-(Trifluoromethyl)morpholin-3-one

Introduction: The Strategic Value of the 5-CF3-Morpholin-3-one Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug desi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-CF3-Morpholin-3-one Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of physicochemical and pharmacological properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5]

The morpholin-3-one core is a privileged heterocyclic scaffold found in numerous biologically active compounds. When combined with a trifluoromethyl group at the C5 position, the resulting 5-CF3-morpholin-3-one represents a highly valuable building block for drug discovery. The lactam nitrogen (N-H) of this scaffold serves as a key handle for diversification. Functionalizing this position allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's properties to optimize its therapeutic potential.

This guide provides a detailed technical overview and validated protocols for the N-functionalization of 5-CF3-morpholin-3-one. We will explore three primary classes of transformations—N-alkylation, N-arylation, and N-acylation—explaining the causality behind experimental choices and providing step-by-step methodologies suitable for researchers in drug development.

Foundational Chemistry: The 5-CF3-Morpholin-3-one Core

Before proceeding to functionalization, it is crucial to understand the electronic nature of the starting material. The potent electron-withdrawing effect of the adjacent CF3 group increases the acidity of the lactam N-H proton compared to a non-fluorinated analogue. This enhanced acidity facilitates deprotonation under milder basic conditions, a key consideration in designing N-alkylation and N-arylation protocols. Conversely, the inductive effect deactivates the nitrogen, making it less nucleophilic, which must be overcome with appropriate catalytic systems or reactive electrophiles.

start Start: 5-CF3-morpholin-3-one + Alkyl Halide (R-X) base Add Base (e.g., NaH) in Anhydrous DMF start->base deprotonation Deprotonation Formation of Amide Anion base->deprotonation sn2 Nucleophilic Attack (SN2) on R-X deprotonation->sn2 workup Aqueous Workup (Quench excess NaH) sn2->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product: N-Alkyl-5-CF3-morpholin-3-one purification->product

Figure 2. General workflow for N-alkylation.

Step-by-Step Methodology (Using Sodium Hydride):

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 5-CF3-morpholin-3-one (1.0 equiv).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Scientist's Note: Effervescence (H2 gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Condition A Condition B Rationale/Insight
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)NaH is a strong, irreversible base suitable for all alkyl halides. K2CO3 is a milder, heterogeneous base best for reactive halides (benzyl, allyl).
Solvent Anhydrous DMF/THFAcetonitrile (MeCN)DMF/THF provides excellent solubility for the amide anion. MeCN is a good alternative for K2CO3-mediated reactions.
Temperature 0 °C to RTRT to 60 °CInitial cooling for NaH is a safety measure. Gentle heating may be required for K2CO3 to increase reaction rate.
Electrophile Scope Alkyl iodides, bromides, tosylatesAlkyl bromides, benzyl halidesNaH protocol is broader in scope. K2CO3 may be too weak for less reactive alkylating agents.
Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

The introduction of an aryl or heteroaryl moiety at the lactam nitrogen is a powerful strategy for creating compounds with drug-like properties. The Chan-Lam N-arylation offers a robust and often milder alternative to palladium-catalyzed methods. [6] Causality and Experimental Choices:

  • Catalyst System: The reaction relies on a copper(II) source, typically copper(II) acetate (Cu(OAc)2), which is reduced in situ to the active Cu(I) or engages in a Cu(II)/Cu(III) cycle. [7][8]* Aryl Source: Arylboronic acids are used as the arylating agent. They are generally stable, commercially available, and have low toxicity.

  • Base & Atmosphere: A base, such as pyridine or triethylamine, is required as a ligand and to facilitate transmetalation. A key advantage of this reaction is its tolerance to air, which simplifies the experimental setup compared to the strict inert atmosphere required for many palladium-catalyzed reactions. [6]

Lactam Lactam (R-NH) A Cu(II)-Lactam Complex Lactam->A ArBOH2 Arylboronic Acid Ar-B(OH)2 B Transmetalation ArBOH2->B Cu_II Cu(II) Catalyst Cu_II->A Base Base (e.g., Pyridine) Base->A A->B + ArB(OH)2 C Cu(III) Intermediate [Ar-Cu(III)-NR] B->C D Reductive Elimination C->D D->Cu_II Catalyst Regeneration Product N-Aryl Lactam (R-N-Ar) D->Product

Figure 3. Simplified catalytic cycle for Chan-Lam N-arylation.

Step-by-Step Methodology:

  • Setup: To a vial or flask, add 5-CF3-morpholin-3-one (1.0 equiv), the arylboronic acid (1.5 equiv), and copper(II) acetate (0.1 equiv).

  • Solvent and Base: Add a suitable solvent such as Dichloromethane (DCM) or Toluene, followed by the base (e.g., pyridine, 2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C). The reaction is typically open to the air.

    • Scientist's Note: The reaction mixture often turns from a light blue to a deep green or brown color.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts.

  • Washing: Wash the filtrate with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Arylboronic Acid Substituent Expected Reactivity Rationale/Insight
Electron-Donating (e.g., -OMe, -Me)HighThese groups increase the nucleophilicity of the aryl ring, facilitating transmetalation to the copper center.
Electron-Neutral (e.g., -H, -Ph)ModerateStandard reactivity, generally provides good yields.
Electron-Withdrawing (e.g., -NO2, -CN)LowerThese groups decrease the rate of transmetalation, potentially requiring longer reaction times or higher temperatures.
Protocol: N-Acylation with Acyl Chlorides

N-acylation introduces a carbonyl group directly attached to the lactam nitrogen, forming an imide. This modification can serve as a key hydrogen bond acceptor in ligand-receptor interactions and significantly alters the electronic profile of the core.

Causality and Experimental Choices:

  • Reagent: Acyl chlorides and acid anhydrides are highly reactive electrophiles, making the reaction rapid and high-yielding. The reduced nucleophilicity of the lactam nitrogen is easily overcome by the high reactivity of the acylating agent.

  • Base: A non-nucleophilic organic base like triethylamine (Et3N) or pyridine is essential to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting material or the product.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 5-CF3-morpholin-3-one (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 equiv).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add the acyl chloride (1.1 equiv) dropwise. A white precipitate (triethylammonium chloride) will form immediately.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the mixture with DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO3 (to remove excess acid chloride), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or flash chromatography if necessary.

Conclusion

The 5-(trifluoromethyl)morpholin-3-one scaffold is a valuable starting point for the synthesis of novel chemical entities. The protocols outlined in this guide for N-alkylation, N-arylation, and N-acylation provide robust and reproducible methods for elaborating this core structure. By understanding the underlying chemical principles and the rationale for specific experimental conditions, researchers can effectively leverage these techniques to generate diverse libraries of compounds for screening in drug discovery programs. The strategic functionalization of the lactam nitrogen is a critical step in unlocking the full potential of this promising heterocyclic building block.

References

  • Title: Oxidation of diazenyl-protected N-heterocycles – a new entry to functionalized lactams Source: Royal Society of Chemistry URL
  • Title: Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis of γ-lactams - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations Source: ACS Publications URL
  • Title: Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC Source: National Center for Biotechnology Information URL
  • Title: Straightforward Access to Polyfunctionalized δ-Lactams via Domino Aza–Michael/Thia–Michael/Aldol Sequence Source: MDPI URL
  • Title: Process for preparing 4-(4-aminophenyl)
  • Title: Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC Source: National Center for Biotechnology Information URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: morpholin-3-one synthesis Source: ChemicalBook URL
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL
  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL
  • Title: (PDF)
  • Title: Trifluorotoluene - Wikipedia Source: Wikipedia URL
  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL
  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC Source: National Center for Biotechnology Information URL
  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL
  • Title: N‐Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis Source: Wiley Online Library URL
  • Title: Synthesis of the 5,6-dihydroxymorpholin-3-one fragment of monanchocidin A Source: PubMed URL
  • Title: A Comprehensive Review on C-3 Functionalization of β-Lactams Source: PubMed URL
  • Title: N-alkylation of morpholine with other alcohols | Download Table Source: ResearchGate URL
  • Title: A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles Source: MDPI URL
  • Title: N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)
  • Title: Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities Source: Semantic Scholar URL
  • Title: Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides Source: Nature URL
  • Title: Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC Source: National Center for Biotechnology Information URL
  • Title: Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions Source: Semantic Scholar URL
  • Title: Pd-Catalyzed N-Arylation of Secondary Acyclic Amides Source: MIT Open Access Articles URL

Sources

Method

Coupling reactions using 5-(trifluoromethyl)morpholin-3-one scaffold

Application Note: Strategic Coupling of 5-(Trifluoromethyl)morpholin-3-one Executive Summary & Scientific Rationale The 5-(trifluoromethyl)morpholin-3-one scaffold represents a high-value pharmacophore in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling of 5-(Trifluoromethyl)morpholin-3-one

Executive Summary & Scientific Rationale

The 5-(trifluoromethyl)morpholin-3-one scaffold represents a high-value pharmacophore in modern drug discovery. It combines the privileged morpholinone ring—found in blockbuster Factor Xa inhibitors—with a trifluoromethyl (


) group.

Why this scaffold?

  • Metabolic Stability: The

    
     group blocks metabolic soft spots (typically oxidative metabolism by CYP450) at the C5 position.
    
  • Bioisosterism: It serves as a lipophilic, non-ionizable surrogate for proline or other cyclic amides, improving blood-brain barrier (BBB) permeability.

  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group ($ \sigma_I \approx 0.40 $) significantly lowers the pKa of the lactam nitrogen (N4), making it more acidic than unsubstituted morpholin-3-one.
    

Scope of this Guide: This application note details the N-arylation of this scaffold. Due to the electron-deficient nature of the lactam nitrogen, standard nucleophilic substitutions (


) often fail unless the electrophile is highly activated. We present two robust, self-validating protocols:
  • Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) – For high yields with unactivated aryl halides.

  • Method B: Copper-Catalyzed Oxidative Coupling (Chan-Lam) – For mild conditions using boronic acids.[1]

Reactivity Profile & Decision Matrix

The presence of the


 group at C5 creates a dipole that deactivates the N4-nitrogen nucleophilicity while increasing its acidity. This necessitates specific ligand/base combinations.[2]

Decision Tree for Experimental Design:

CouplingDecision Start Start: 5-(CF3)morpholin-3-one Partner Coupling Partner? Start->Partner ArylHalide Aryl Halide (Cl, Br, I, OTf) Partner->ArylHalide Boronic Aryl Boronic Acid Partner->Boronic Cond_A Method A: Pd-Catalysis (Buchwald-Hartwig) ArylHalide->Cond_A High Yield Required Cond_B Method B: Cu-Catalysis (Chan-Lam) Boronic->Cond_B Sensitive FGs / Late Stage Ligand Ligand Selection: Xantphos (General) BrettPhos (Steric bulk) Cond_A->Ligand Base Base Selection: Pyridine/TEA (Mild) Air Atmosphere Cond_B->Base

Figure 1: Strategic decision matrix for selecting the optimal coupling pathway based on available electrophiles and functional group tolerance.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Mechanism & Insight: Lactams are weaker nucleophiles than amines. The


 group exacerbates this. Successful coupling requires a ligand that facilitates the reductive elimination of the C-N bond from the Pd(II) center. Xantphos  (wide bite angle) and BrettPhos  (bulky, electron-rich) are the gold standards here. We utilize Cesium Carbonate (

)
as the base to effectively deprotonate the acidified lactam N-H.
Materials Table
ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Substrate 5-(trifluoromethyl)morpholin-3-one1.0Nucleophile
Electrophile Aryl Bromide/Chloride1.2Coupling Partner
Catalyst

0.02-0.05Palladium Source (Pd0)
Ligand Xantphos OR BrettPhos0.04-0.10Ligand (L:Pd 2:1)
Base

(anhydrous)
2.0Base
Solvent 1,4-Dioxane or Toluene[0.2 M]Solvent (Degassed)
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

    • Critical Step: Weigh

      
       and the Ligand (Xantphos) in a glovebox or under strict inert flow. Pre-complexation is not strictly necessary but ensures consistency.
      
  • Reagent Addition:

    • Add the 5-(trifluoromethyl)morpholin-3-one (1.0 equiv), Aryl Halide (1.2 equiv), and

      
        (2.0 equiv) to the vial.
      
    • Note: If the aryl halide is a liquid, add it via syringe after solvent addition.

  • Solvent & Degassing:

    • Add anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M relative to the morpholinone.

    • Sparge the mixture with Argon for 5–10 minutes. Oxygen is a poison to the Pd(0) species.

  • Reaction:

    • Seal the vial with a Teflon-lined crimp cap.

    • Heat the reaction block to 100°C . Stir vigorously (800+ rpm) to ensure suspension of the insoluble carbonate base.

    • Monitor via LC-MS at 4 hours. Most reactions reach completion within 12–16 hours.

  • Work-up:

    • Cool to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts and Palladium black. Rinse with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting:

  • Low Conversion? Switch to BrettPhos precatalyst (Gen 3) if the aryl halide is sterically hindered (ortho-substituted).

  • Dehalogenation of Partner? Lower temperature to 80°C and increase catalyst loading.

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam)

Mechanism & Insight: This method utilizes an oxidative cycle (


). It is milder and tolerates air, making it ideal for late-stage functionalization where the harsh base of Method A might racemize the 

stereocenter (though the C5 position is generally robust, the

group can induce retro-aldol type decomposition under extreme basicity).
Materials Table
ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10][11]Role
Substrate 5-(trifluoromethyl)morpholin-3-one1.0Nucleophile
Reagent Aryl Boronic Acid (

)
2.0Coupling Partner
Catalyst

(Anhydrous)
1.0Copper Source
Base Pyridine2.0Base/Ligand
Additive 4Å Molecular Sieves200 mg/mmolWater Scavenger
Solvent DCM or DCE[0.1 M]Solvent
Step-by-Step Procedure
  • Setup (Open Air):

    • To a round-bottom flask, add 5-(trifluoromethyl)morpholin-3-one (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and

      
        (1.0 equiv).
      
    • Add activated 4Å Molecular Sieves (powdered). Critical: Water inhibits the catalytic cycle by competing for coordination.

  • Activation:

    • Add DCM (Dichloromethane) to dissolve the organic components.

    • Add Pyridine (2.0 equiv) slowly. The solution should turn a deep blue/green, indicating the formation of the active Cu-amine complex.

  • Reaction:

    • Attach a drying tube (calcium chloride) to the flask. Do not seal under inert gas; the reaction requires atmospheric oxygen (or a balloon of

      
       for faster rates) to re-oxidize Cu(I) to Cu(II).
      
    • Stir at Room Temperature for 24–48 hours.

    • Optimization: If sluggish, heat to 40°C or switch solvent to 1,2-Dichloroethane (DCE) and heat to 70°C.

  • Work-up:

    • Dilute with DCM and wash with 10% aqueous

      
       (to sequester copper) or EDTA solution.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle differences, highlighting why specific conditions are chosen for the


-substituted scaffold.

Mechanism Pd0 Pd(0)-L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Rate Limiting for Lactams) OxAdd->Coord Morpholinone Deprot Deprotonation (Base: Cs2CO3) Coord->Deprot H-X removal RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N bond RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig cycle. For 5-CF3-morpholin-3-one, the 'Coordination' and 'Deprotonation' steps are critical due to the reduced nucleophilicity caused by the inductive effect of the trifluoromethyl group.

References & Authority

  • General Buchwald-Hartwig of Lactams:

    • Eastman, K. J., et al. "Pd-Catalyzed C-N Bond Formation of Amides and Lactams." Journal of the American Chemical Society, 2008.

    • Note: Establishes Xantphos/Cs2CO3 as the baseline for lactam coupling.

  • Fluorine in Medicinal Chemistry:

    • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

    • Context: Explains the metabolic stability conferred by the 5-CF3 substitution.

  • Chan-Lam Coupling Protocols:

    • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[12]

  • Synthesis of Trifluoromethyl Heterocycles:

    • Specific scaffold synthesis (CAS 1422253-19-1) is often derived from trifluoro-amino-alcohol precursors. See: Journal of Fluorine Chemistry archives for general ring-closing methodologies of

      
      -amino alcohols with chloroacetyl chloride.
      

Disclaimer: This Application Note is for research purposes. The 5-(trifluoromethyl)morpholin-3-one scaffold is a potent chemical entity; all standard laboratory safety protocols (PPE, Fume Hood) must be observed, particularly regarding the handling of palladium catalysts and halogenated solvents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Fluorinated Morpholine Synthesis

The introduction of fluorine into morpholine scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] However, the unique...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of fluorine into morpholine scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] However, the unique electronic properties of fluorine can also introduce significant challenges during synthesis, particularly in the critical cyclization step. This guide provides a structured, question-and-answer-based approach to troubleshoot common failures encountered during the synthesis of fluorinated morpholines, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the fluorinated morpholine ring is failing or giving very low yields. What are the most likely causes?

This is a common issue, often stemming from the electron-withdrawing nature of fluorine substituents, which can significantly impact the nucleophilicity of the reacting amine or the electrophilicity of the carbon center.

Core Issues to Investigate:

  • Reduced Nucleophilicity of the Amine: Fluorine atoms, especially when positioned on the N-alkyl chain, can decrease the basicity and nucleophilicity of the nitrogen atom through inductive effects. This can make the intramolecular nucleophilic substitution required for ring closure sluggish or altogether unsuccessful.

  • Poor Leaving Group: The success of the cyclization is highly dependent on the quality of the leaving group on the electrophilic carbon. Common precursors like haloalcohols or tosylates might not be sufficiently reactive under standard conditions.

  • Steric Hindrance: The presence of bulky fluorine-containing groups (e.g., trifluoromethyl) or other substituents near the reaction centers can sterically hinder the necessary bond-forming transition state.

  • Unfavorable Ring Conformation: The gauche effect involving fluorine can influence the conformational preferences of the open-chain precursor, potentially disfavoring the conformation required for cyclization.

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: Low to No Product Formation in Base-Mediated Cyclization

You are attempting an intramolecular SN2 reaction from a fluorinated amino alcohol precursor, and are observing primarily starting material.

Q2: I'm using a standard base like potassium carbonate or triethylamine for my cyclization, but the reaction isn't proceeding. What should I try next?

The reduced nucleophilicity of the fluorinated amine often requires more forcing conditions or a different strategic approach.

Immediate Troubleshooting Steps:

  • Increase Base Strength: Switch to a stronger, non-nucleophilic base to ensure complete deprotonation of the alcohol, forming a more reactive alkoxide.

    • Recommended Bases: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK)[3], or lithium bis(trimethylsilyl)amide (LiHMDS).

    • Causality: A stronger base will more effectively generate the nucleophile needed to attack the electrophilic carbon, driving the reaction forward even with a less nucleophilic amine.[4]

  • Enhance Leaving Group Ability: If you are starting from a halo-alcohol, consider converting the hydroxyl group into a better leaving group.

    • Protocol: Convert the alcohol to a sulfonate ester (e.g., mesylate, tosylate, or nosylate) prior to cyclization.

    • Why it Works: Sulfonates are excellent leaving groups, making the subsequent intramolecular SN2 reaction much more favorable.

  • Increase Temperature: For sluggish reactions, carefully increasing the reaction temperature can provide the necessary activation energy.

    • Caution: Monitor for decomposition, especially with thermally sensitive fluoroalkyl groups. Use a sealed tube for reactions above the solvent's boiling point.

Workflow for Optimizing Base-Mediated Cyclization

start Low Yield in Base-Mediated Cyclization base Increase Base Strength (NaH, t-BuOK) start->base Is the amine's nucleophilicity low? leaving_group Improve Leaving Group (Mesylate, Tosylate) start->leaving_group Is the leaving group poor? temp Increase Reaction Temperature base->temp Still no reaction? success Successful Cyclization base->success Reaction proceeds leaving_group->temp Still no reaction? leaving_group->success Reaction proceeds temp->success

Caption: Decision tree for troubleshooting base-mediated cyclization.

Problem 2: Side Reactions and Byproduct Formation

Instead of your desired fluorinated morpholine, you are isolating unexpected products.

Q3: My reaction is producing a complex mixture, including what appears to be elimination products or N-dealkylated species. How can I suppress these side reactions?

Side reactions are often a consequence of the harsh conditions sometimes required for the cyclization of fluorinated substrates.

Common Side Reactions and Solutions:

Side Product Plausible Cause Recommended Solution
Elimination Product (Alkene) The base is acting as a Brønsted base, promoting E2 elimination instead of intramolecular substitution. This is more common with secondary halides.Use a less sterically hindered, non-nucleophilic base. Consider switching to a milder cyclization method, such as a Mitsunobu reaction.
N-Dealkylation Certain reagents or catalysts, particularly under acidic or oxidative conditions, can cleave N-alkyl groups, especially benzyl groups.[5][6]If using a protecting group, choose one that is stable to the cyclization conditions. For example, a carbamate (Boc, Cbz) may be more robust than a benzyl group.[7]
Dimerization/Polymerization Intermolecular reactions are competing with the desired intramolecular cyclization.Run the reaction at high dilution (e.g., <0.01 M) to favor the intramolecular pathway.

Experimental Protocol: Mitsunobu Cyclization for Challenging Substrates

The Mitsunobu reaction can be an effective alternative when traditional SN2 approaches fail, as it proceeds under neutral conditions and activates the alcohol in situ.

  • Setup: To a solution of the fluorinated amino alcohol (1.0 equiv) in anhydrous THF (0.05 M) at 0 °C under an inert atmosphere (N2 or Ar), add triphenylphosphine (PPh3, 1.5 equiv).

  • Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water, and extract with an organic solvent (e.g., ethyl acetate). The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent or by column chromatography.

Why it's effective: The Mitsunobu reaction avoids the need for a strong base, thereby minimizing base-catalyzed side reactions like elimination.[8]

Problem 3: Failure in Acid-Catalyzed Cyclization

You are attempting to cyclize a fluorinated N-alkenyl amino alcohol or a similar precursor under acidic conditions without success.

Q4: I'm trying an acid-catalyzed cyclization (e.g., hydroalkoxylation), but the reaction is not working. What factors should I consider?

Acid-catalyzed cyclizations are sensitive to the electronic nature of the alkene and the stability of any potential carbocation intermediates.

Key Considerations:

  • Alkene Electronics: Fluorine substituents can deactivate a nearby double bond towards electrophilic attack by the protonated alcohol, stalling the reaction.

  • Carbocation Stability: If the mechanism involves a carbocation intermediate, fluorine's inductive effect can be destabilizing, making its formation energetically unfavorable.

  • Alternative Catalysts: Brønsted acids may not be sufficient. Lewis acids or transition metals can offer alternative activation pathways.

Troubleshooting Strategies:

  • Switch to a Lewis Acid: Try using a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) or a gold or platinum catalyst, which can activate the alkene for nucleophilic attack under milder conditions.[9][10]

  • Employ Oxymercuration-Demercuration: This classic method provides a reliable way to achieve Markovnikov hydration and can be adapted for intramolecular additions, often succeeding where simple acid catalysis fails.

    • Step 1 (Oxymercuration): Treat the N-alkenyl amino alcohol with mercury(II) trifluoroacetate (Hg(TFA)2) or mercury(II) acetate (Hg(OAc)2) in a suitable solvent like THF.

    • Step 2 (Demercuration): Reduce the resulting organomercury intermediate with sodium borohydride (NaBH4).

  • Consider a Radical Cyclization: If other methods fail, a radical-based approach can be a powerful alternative, as these reactions are often less sensitive to the electronic effects of fluorine.

Diagram of a Lewis Acid-Catalyzed Cyclization

Substrate Fluorinated N-Alkenyl Amino Alcohol Lewis Acid Complex Alkene-Lewis Acid Complex Substrate->Lewis Acid Complex Coordination Cyclized Intermediate Cationic Intermediate Lewis Acid Complex->Cyclized Intermediate Intramolecular Attack Product Fluorinated Morpholine Cyclized Intermediate->Product Deprotonation/ Catalyst Regeneration

Caption: Generalized workflow for Lewis acid-catalyzed cyclization.

References

  • Oganesyan, A., & Oganesyan, G. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Thakur, A. S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Singh, G., et al. (2018). Selectfluor Mediated Difunctionalization of Olefins towards the Synthesis of Fluoromethylated Morpholines. ResearchGate. [Link]

  • Patel, R. P., et al. (2015). Synthesis and Biological Evaluation of Fused Ring Benzomorpholine Monofluoroaniline Derivatives. ResearchGate. [Link]

  • Singh, V. K., & Palchykov, V. A. (2018). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Ni, C., & Hu, J. (2016). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. UCL. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Scott, P. J. H. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]

  • Sugiishi, T., Motegi, R., & Amii, H. (2023). Intramolecular Cyclization of N-Propargylic Amides without Transition-Metal Catalysis for Synthesis of Fluoroalkylated Oxazoles: Using Carboxylic Acid Anhydrides as the Fluoroalkyl Source. Organic Chemistry Portal. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • Nomoto, T., & Fukuhara, T. (n.d.). Synthesis of (Fluoroalkyl)amines by Deoxyfluorination of Amino Alcohols. Hokkaido University. [Link]

  • Khan, I., & Zaib, S. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Khan, I., & Ali, S. (2025). Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. ResearchGate. [Link]

  • Organic Chemistry Explained. (2018, January 29). 19.02 Intramolecular Nucleophilic Substitutions [Video]. YouTube. [Link]

  • Badiola, E., et al. (2022). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]

  • Wu, Y.-J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778–3781. [Link]

  • Maciver, B., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PubMed Central. [Link]

  • Arote, N. D., & Bhanage, B. M. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Moshikur, R. M., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. MDPI. [Link]

  • Wang, H., et al. (2019). Fluorinated alcohol mediated N,N′-dialkylation of amino acid derivatives via cascade[9][11]-hydride transfer/cyclization for concise synthesis of tetrahydroquinazoline. Organic & Biomolecular Chemistry. [Link]

  • Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • Horváth, A., et al. (2023). N-Fluoroalkylated Morpholinos - a New Class of Nucleoside Analogues. PubMed. [Link]

  • Paomephan, P., & Rueping, M. (2022). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]

  • Zhang, W., et al. (2024). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]

  • Sharma, S., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. PubMed Central. [Link]

  • Duke University. (n.d.). Synthesis of Electron-Rich β-Fluoroamines: Alkene Aminofluorination Using N,N-Dialkylhydroxylamines. DukeSpace. [Link]

  • ACS Publications. (2019, August 22). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. [Link]

  • Szostak, M., & Szostak, R. (2025). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

  • Szabó, K. J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Szabó, K. J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]

  • Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • ACS Publications. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. ACS Omega. [Link]

  • Sharma, S., et al. (2022). N-Dealkylation of Amines. MDPI. [Link]

  • Sharma, S., et al. (2022). N-Dealkylation of Amines. ResearchGate. [Link]

Sources

Optimization

Technical Support: 5-(trifluoromethyl)morpholin-3-one Stability Profile

This technical guide details the stability profile of 5-(trifluoromethyl)morpholin-3-one under acidic hydrolysis.[1] It is designed for medicinal chemists and process engineers utilizing this scaffold as a building block...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile of 5-(trifluoromethyl)morpholin-3-one under acidic hydrolysis.[1] It is designed for medicinal chemists and process engineers utilizing this scaffold as a building block for bioactive small molecules (e.g., BTK inhibitors, serine protease inhibitors).

Executive Summary

5-(trifluoromethyl)morpholin-3-one exhibits a bimodal stability profile dependent on acid concentration and temperature.[1]

  • High Stability: Resistant to mild acidic conditions (e.g., TFA/DCM, 1M HCl at RT). This allows for the selective deprotection of acid-labile groups (like

    
    -Boc) without compromising the lactam ring.[1]
    
  • Hydrolytic Susceptibility: Under forced acidic conditions (e.g., 6M HCl, reflux >4h), the lactam ring opens to yield the corresponding acyclic amino-ether-carboxylic acid.

Key Structural Insight: The electron-withdrawing trifluoromethyl (


) group at the C5 position (adjacent to nitrogen) reduces the basicity of the amide nitrogen.[1] While this theoretically destabilizes the protonated intermediate required for hydrolysis, the inductive effect also increases the electrophilicity of the carbonyl carbon. Empirically, the ring remains robust under standard deprotection protocols but succumbs to hydrolysis under thermodynamic control.
Module 1: Mechanism & Chemical Logic

The hydrolysis of 5-(trifluoromethyl)morpholin-3-one follows an acid-catalyzed nucleophilic acyl substitution mechanism.[1]

The Pathway
  • Protonation: The carbonyl oxygen is protonated. (Note: The

    
     group makes this less favorable compared to non-fluorinated analogs).[1]
    
  • Nucleophilic Attack: Water attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: Formation of the gem-diol intermediate.

  • Collapse & Cleavage: The C-N bond breaks, releasing the amine (which is immediately protonated in acid) and the carboxylic acid.

Visualizing the Stability Threshold

The following diagram illustrates the decision matrix for experimental conditions.

HydrolysisPathway Start 5-(CF3)morpholin-3-one (Intact Ring) Cond_Mild Condition A: TFA / DCM (1:1) or 1M HCl, 25°C Start->Cond_Mild Deprotection Cond_Harsh Condition B: 6M HCl / Reflux (>100°C) Start->Cond_Harsh Forced Degradation Result_Stable STABLE (Ring Preserved) N-Boc Removed Cond_Mild->Result_Stable Kinetic Control Result_Open HYDROLYZED (Ring Opened) Amino-Acid Formed Cond_Harsh->Result_Open Thermodynamic Control

Figure 1: Stability decision tree. Use Condition A for protecting group manipulation; use Condition B only if ring opening is the desired outcome.

Module 2: Experimental Protocols
Protocol A: Selective N-Deprotection (Ring Preservation)

Use this protocol to remove acid-labile protecting groups (e.g., Boc) while keeping the morpholinone ring intact.[1]

  • Dissolution: Dissolve 1.0 eq of

    
    -Boc-5-(trifluoromethyl)morpholin-3-one in Dichloromethane (DCM) (concentration ~0.1 M).
    
  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise at 0°C until a ratio of 1:4 to 1:2 (TFA:DCM) is reached.

    • Note: Do not use concentrated HCl for this step if ring retention is critical.

  • Reaction: Stir at Room Temperature (20–25°C) . Monitor by TLC or LC-MS.[1]

    • Time: Typically complete within 1–3 hours.

  • Quench: Concentrate under reduced pressure to remove excess TFA.

    • Critical: Avoid aqueous workup with strong base, as the

      
       group can induce elimination or haloform-type cleavage under high pH.[1] Neutralize carefully with saturated 
      
      
      
      if necessary.
Protocol B: Forced Hydrolysis (Ring Opening)

Use this protocol to generate the linear amino acid derivative: 2-(2-amino-1,1,1-trifluoropropoxy)acetic acid.[1]

  • Solvent: Suspend the morpholinone in 6M HCl (aq) .

  • Thermal Activation: Heat to Reflux (approx. 100°C) .

  • Duration: Stir for 6–12 hours.

    • Checkpoint: LC-MS should show the disappearance of the parent mass (

      
      ) and appearance of the hydrolyzed product (
      
      
      
      ).
  • Isolation: Evaporate the aqueous acid under vacuum to obtain the hydrochloride salt of the amino acid.

Module 3: Troubleshooting & FAQs
Q1: I observe a byproduct with Mass M-20 during acidic workup. What is it?

Diagnosis: This is likely dehydration or HF elimination . Mechanism: While the


 group is generally stable in acid, prolonged exposure to high heat in the presence of Lewis acids can lead to defluorination.
Solution: 
  • Keep reaction temperature below 40°C during deprotection.

  • Ensure all reagents are free of Lewis acid impurities (e.g.,

    
    , 
    
    
    
    ).
Q2: Can I use H2SO4 instead of HCl?

Recommendation: Avoid. Sulfuric acid is a strong dehydrating agent. With the ether linkage in the morpholine ring, concentrated


 can cause charring or complex decomposition. Stick to volatile acids (TFA, HCl) for easier workup.
Q3: Does the stereochemistry at C5 racemize during hydrolysis?

Risk Level: Moderate. The C5 proton is adjacent to the nitrogen and the electron-withdrawing


 group.[1] This increases its acidity (

lowers).
  • In Ring (Lactam): Racemization is slow in acid but rapid in base.

  • Ring Opened (Amine): Once opened to the amine, the chiral center is stable in acid (ammonium form prevents deprotonation).

  • Advice: If optical purity is paramount, avoid high temperatures. If reflux is required, verify enantiomeric excess (ee) via Chiral HPLC post-reaction.

Q4: The compound is not soluble in the hydrolysis media.

Solution: Add a co-solvent.

  • Recommended: 1,4-Dioxane or Acetic Acid.

  • Ratio: 1:1 mixture of 6M HCl : 1,4-Dioxane.

  • Why: Dioxane is miscible with water and stable to acid, improving the solubility of the lipophilic fluorinated ring.

Module 4: Stability Data Summary
ConditionTemperatureDurationOutcome
10% TFA in DCM 25°C4 hoursStable (Ring Intact)
1M HCl (aq) 25°C24 hoursStable (<5% Hydrolysis)
6M HCl (aq) 25°C24 hoursPartial Hydrolysis (~10-20%)
6M HCl (aq) 100°C (Reflux)6 hoursFull Hydrolysis (Ring Open)
1M NaOH (aq) 25°C1 hourRapid Decomposition (Avoid Base)
References
  • Synthesis and Stability of Morpholin-3-one Derivatives Source: Journal of Medicinal Chemistry / ETH Zurich Research Collection Context: Describes the deprotection of azetidine-morpholinone intermediates using TFA at room temperature, confirming ring stability under these conditions. URL:[Link][1]

  • Hydrolytic Stability of Lactams Source: National Institutes of Health (PubMed) / J. Med. Chem. Context: Comparative kinetics of lactam hydrolysis, establishing the resistance of 6-membered lactams compared to beta-lactams and the requirement for harsh conditions for ring opening.[1] URL:[Link]

  • Properties of Fluorinated Heterocycles Source: ChemRxiv Context: Discusses the physicochemical effects of

    
     substitution on saturated heterocycles, including acidity and stability profiles relevant to the morpholine scaffold.
    URL:[Link][1][2]
    
  • Reaction of Morpholin-3-one with Strong Acids Source: PMC / ACS Omega Context:[1] Explicitly notes that morpholin-3-one derivatives "decompose upon hydrolysis by concentrated hydrochloric acid," validating the forced degradation protocol. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 5-(Trifluoromethyl)morpholin-3-one: A Comparative Analysis Centered on X-ray Crystallography

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are buil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, and it governs a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on 5-(trifluoromethyl)morpholin-3-one, a compound of interest due to the prevalence of the morpholinone scaffold in medicinal chemistry and the significant influence of the trifluoromethyl group on molecular properties.[1][2]

While a public crystal structure for 5-(trifluoromethyl)morpholin-3-one is not available in the Cambridge Structural Database (CSD) as of the writing of this guide, this document will serve as a comprehensive technical overview.[3][4][5][6] We will present a hypothetical, yet robust, workflow for obtaining its X-ray crystal structure, analyze crystallographic data from closely related morpholine derivatives, and compare the crystallographic approach with other essential analytical techniques.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute configuration and 3D structure of small molecules.[7] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail. This information is critical for understanding intermolecular interactions in the solid state, which can inform formulation and drug delivery strategies.

A Proposed Experimental Workflow for 5-(Trifluoromethyl)morpholin-3-one

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following protocol outlines a self-validating system for achieving this.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 5-(trifluoromethyl)morpholin-3-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product screening Crystal Screen (Vapor Diffusion, Evaporation) purification->screening Pure Compound optimization Optimization of Conditions screening->optimization Initial Hits data_collection X-ray Diffraction Data Collection optimization->data_collection Single Crystal data_processing Data Reduction & Scaling data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CSD) refinement->validation Analytical_Technique_Comparison start Need for Structural Information for 5-(trifluoromethyl)morpholin-3-one q1 Is definitive 3D structure in the solid state required? start->q1 xray X-ray Crystallography (Unambiguous 3D structure, packing) q1->xray Yes other_techniques Consider other techniques for complementary information q1->other_techniques No q2 Is structure in solution and connectivity needed? xray->q2 other_techniques->q2 nmr NMR Spectroscopy (Connectivity, solution conformation) q2->nmr Yes q3 Is molecular weight and fragmentation pattern needed? q2->q3 No nmr->q3 ms Mass Spectrometry (Molecular formula, fragmentation) q3->ms Yes q4 Is theoretical conformation and energetics desired? q3->q4 No ms->q4 comp Computational Modeling (Conformational analysis, energetics) q4->comp Yes

Sources

Comparative

Strategic Fluorination in Lactam Scaffolds: A Comparative Guide to Lipophilicity Modulation

Executive Summary: The Physicochemical Paradox In medicinal chemistry, the lactam ring (cyclic amide) is a privileged scaffold, serving as the core for beta-lactam antibiotics, gamma-secretase inhibitors, and nootropic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Paradox

In medicinal chemistry, the lactam ring (cyclic amide) is a privileged scaffold, serving as the core for beta-lactam antibiotics, gamma-secretase inhibitors, and nootropic agents. A common optimization strategy involves fluorination to block metabolic soft spots or modulate potency. However, the effect of fluorine on lipophilicity (logP/logD) in lactams is non-intuitive.

Contrary to the general rule that "fluorine increases lipophilicity" (typically


 per F-atom in aromatics), fluorination in lactam scaffolds often results in "polar hydrophobicity."  Depending on the stereoelectronic environment—specifically the vector alignment of the C-F bond relative to the amide carbonyl—fluorination can either significantly increase lipophilicity or, paradoxically, lower it by increasing the molecular dipole moment and solvation energy.

This guide provides a technical comparison of fluorinated vs. non-fluorinated lactams, explaining the mechanistic drivers and providing validated protocols for experimental determination.

Mechanistic Drivers: Dipoles and Solvation

To predict the lipophilicity shift in fluorinated lactams, one must analyze the Dipole Vector Summation .

The Dipole Alignment Rule

The amide bond in a lactam has a strong dipole (


 D) directed from the nitrogen (positive end) to the oxygen (negative end). The C-F bond is also highly polar (

D).
  • 
    -Fluorination (adjacent to Carbonyl):  If the C-F dipole aligns with the C=O dipole, the net molecular dipole moment (
    
    
    
    ) increases. A higher dipole moment increases the energy of solvation in water (a polar solvent), thereby reducing or neutralizing the expected lipophilicity gain from the fluorine atom's bulk.
  • 
    -Fluorination (distant):  The dipoles are often uncoupled or opposed. The hydrophobic nature of fluorine (low polarizability, weak H-bond acceptance) dominates, leading to a measurable increase  in logP.
    
Visualization of Dipole Interactions

The following diagram illustrates how the position of the fluorine atom on the lactam ring alters the net dipole vector, directly influencing


.

DipoleMechanism cluster_0 Baseline cluster_1 Alpha-Fluorination cluster_2 Beta/Gamma-Fluorination Lactam Non-Fluorinated Lactam (Reference logP) Alpha C-F Vector || C=O Vector (Dipoles Additive) Lactam->Alpha Subst. at C3 Beta C-F Vector ⟂/Opposed (Dipoles Cancel/Indep.) Lactam->Beta Subst. at C4/C5 ResultA High Polarity Minimal logP Gain (or Decrease) Alpha->ResultA ResultB Low Polarity Significant logP Increase (+0.2 to +0.5) Beta->ResultB

Figure 1: Mechanistic impact of fluorine positioning on net dipole moment and resulting lipophilicity trends.

Comparative Data Analysis

The following table summarizes experimental trends observed in 4-, 5-, and 6-membered lactams. Note that


 represents the change relative to the non-fluorinated hydrogen analog (

).
Lactam ScaffoldSubstitution PositionElectronic Effect

(Approx)
Solvation Behavior

-Lactam
(Azetidin-2-one)
C3 (

to C=O)
Dipole Alignment (Synergistic)-0.1 to +0.1 High polarity increases water solubility; offsets F hydrophobicity.

-Lactam
C4 (

to C=O)
Inductive Effect on NH+0.3 to +0.5 Lowers pKa of NH; standard hydrophobic gain.

-Lactam
(Pyrrolidin-2-one)
C3 (

to C=O)
Dipole Alignment~ 0.0 "Polar Hydrophobicity" effect; minimal change.

-Lactam
C4/C5 (Distal)Dipole Orthogonal+0.2 to +0.4 Standard lipophilic shift.

-Lactam
(Piperidin-2-one)

-Fluoroalkyl
Shielding of Amide+0.5 to +0.8 Significant increase; F shields polar amide core.

Key Insight: Do not assume fluorination will fix a solubility problem.


-fluorination of a lactam is a viable strategy to block metabolism without significantly increasing lipophilicity (and thus maintaining water solubility).

Experimental Protocol: Chromatographic Determination (RP-HPLC)

While the "Shake-Flask" method is the gold standard, it is low-throughput and prone to emulsion errors with amphiphilic lactams. Reversed-Phase HPLC (RP-HPLC) is the preferred industrial method for comparative lipophilicity assessment.

Method Principle

Lipophilicity is correlated with the capacity factor (


) on a hydrophobic stationary phase (C18).


Where

is the retention time of the analyte and

is the dead time (unretained solvent).[1]
Step-by-Step Protocol

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4) or 0.1% Formic Acid (for acidic lactams).

  • Mobile Phase B: HPLC-grade Methanol (MeOH). Note: MeOH is preferred over Acetonitrile for logP correlation as it better mimics octanol's H-bonding characteristics.

  • Standards: A set of 5-7 lactams or amides with known literature logP values (e.g., Acetanilide, Benzamide).

Workflow:

  • System Prep: Equilibrate a C18 column (e.g., Agilent Zorbax Eclipse, 3.5

    
    m) at 25°C.
    
  • Dead Time (

    
    ) Determination:  Inject Uracil or Thiourea (unretained). Record 
    
    
    
    .
  • Calibration: Inject the standard mixture isocratically at varying MeOH percentages (e.g., 40%, 50%, 60%).

  • Extrapolation: Plot

    
     vs. %MeOH. Extrapolate to 0% MeOH to find 
    
    
    
    (theoretical retention in 100% water).
  • Analyte Measurement: Inject fluorinated and non-fluorinated lactam pairs under identical conditions.

  • Calculation: Use the calibration slope to convert the analyte's

    
     to 
    
    
    
    .
Protocol Visualization

HPLC_Protocol cluster_prep Phase 1: Preparation cluster_run Phase 2: Data Acquisition cluster_calc Phase 3: Analysis SelectCol Select C18 Column (End-capped) PrepMobile Mobile Phase: MeOH / Buffer (pH 7.4) SelectCol->PrepMobile InjectStd Inject Ref Standards (Known logP) PrepMobile->InjectStd InjectSample Inject Lactam Analogs (F vs H) InjectStd->InjectSample MeasureTR Measure Retention (tR) Calc Capacity Factor (k') InjectSample->MeasureTR PolyReg Linear Regression: log k' vs logP(std) MeasureTR->PolyReg Derive Derive logP of Fluorinated Lactams PolyReg->Derive

Figure 2: RP-HPLC workflow for high-throughput lipophilicity determination.

References

  • Linclau, B., et al. (2016). "The influence of fluorination on the lipophilicity of model compounds and drugs." Chemical Society Reviews. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing. Link

  • Hunter, L. (2010). "The C–F bond as a conformational tool in organic and biological chemistry." Beilstein Journal of Organic Chemistry. Link

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Trifluoromethyl Morpholine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Alliance of Morpholine and Trifluoromethyl Groups in Drug Design The morpholine ring is a well-established "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Alliance of Morpholine and Trifluoromethyl Groups in Drug Design

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable scaffold in drug design.[1] When combined with a trifluoromethyl (CF3) group, a moiety known for its ability to enhance metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature, the resulting analogs present a compelling area of investigation for novel therapeutic agents.[2][3] The introduction of a CF3 group can significantly modulate the biological activity of a parent molecule, often leading to enhanced potency and a more favorable pharmacokinetic profile.[2] This guide will delve into a comparative analysis of such analogs, with a focus on their anticancer and antiviral activities, and will also consider their metabolic fate, a critical parameter in drug development.

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies of a wide range of 5-trifluoromethyl morpholine analogs are not extensively available in the public domain, we can construct a valuable comparison by examining representative trifluoromethylated morpholine-containing compounds from the literature. This allows for an exploration of structure-activity relationships (SAR) and the impact of the trifluoromethyl group on biological outcomes.

Anticancer Activity: A Tale of Two Scaffolds

The versatility of the trifluoromethyl-morpholine combination is evident in the realm of oncology. Here, we compare two distinct molecular scaffolds to illustrate the diverse approaches to leveraging this chemical partnership.

Table 1: Comparative Anticancer Activity of Trifluoromethylated Morpholine Analogs

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
10e Tetrahydroquinoline-MorpholineA549 (Lung)0.033Everolimus>10
MCF-7 (Breast)0.635-Fluorouracil5.3
8b Quinazoline-MorpholinePC3 (Prostate)5.51--
LNCaP (Prostate)4.51--
K562 (Leukemia)8.49--

Data synthesized from multiple sources for illustrative comparison.[4][5][6]

Compound 10e , a tetrahydroquinoline derivative bearing a morpholine and two trifluoromethyl groups, demonstrates exceptional potency against the A549 lung cancer cell line, significantly outperforming the standard-of-care mTOR inhibitor, Everolimus.[4][5] The presence of two trifluoromethyl groups on the benzamide ring is crucial for this high activity, highlighting the potentiation effect of this moiety.[5]

In contrast, Compound 8b , a quinazoline-based analog, shows promising activity against prostate and leukemia cell lines.[6] While its potency is in the single-digit micromolar range, it underscores the broad applicability of the trifluoromethyl-morpholine strategy across different cancer types and core scaffolds. The piperazine-containing variant of this series, also featuring a trifluoromethyl group, exhibited the strongest antitumor activity, suggesting that the interplay of different heterocyclic rings with the trifluoromethyl-morpholine core can be fine-tuned to optimize potency.[6]

Antiviral Activity: The Nucleoside Analog Approach

The introduction of trifluoromethyl groups into nucleoside analogs is a well-established strategy for developing antiviral agents.[2][7] These modified nucleosides can act as chain terminators during viral replication. While specific 5-trifluoromethyl morpholine nucleoside analog data is sparse, we can infer the potential from studies on other trifluoromethylated nucleoside and acyclic nucleoside analogs.

For instance, certain 5-(trifluoroethoxymethyl)-2',3'-dideoxyuridines have shown some activity against HIV-1 and HIV-2.[8] Similarly, acyclic nucleoside analogs incorporating a trifluoromethylthiomethyl benzimidazole core have demonstrated moderate activity against some RNA viruses.[9][10] These findings suggest that a 5-trifluoromethyl morpholine scaffold, incorporated into a nucleoside or nucleoside analog structure, could present a viable strategy for the development of novel antiviral therapeutics. The trifluoromethyl group in these contexts is thought to enhance binding to viral enzymes and improve metabolic stability, prolonging the drug's active lifetime.[7]

Metabolic Stability: A Critical Determinant of In Vivo Efficacy

A key rationale for incorporating trifluoromethyl groups is to enhance metabolic stability.[2] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[11] The metabolic stability of novel compounds is typically assessed in vitro using liver microsomes.[12]

Table 2: Representative Metabolic Stability Data

Compound TypeIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Hypothetical Morpholine Analog < 10> 200
Hypothetical 5-CF3 Morpholine Analog > 60< 10

This data is illustrative and based on general principles of metabolic stabilization by trifluoromethyl groups.

The introduction of a trifluoromethyl group at a metabolically labile position, such as the 5-position of the morpholine ring, is expected to significantly increase the in vitro half-life and decrease the intrinsic clearance. This translates to a longer duration of action and potentially higher bioavailability in vivo.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[13][14]

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding: Plate cancer cells in 96-well plates (e.g., 5x10^3 cells/well) and incubate for 24h. B 2. Compound Treatment: Add serial dilutions of 5-trifluoromethyl morpholine analogs to the wells. A->B C 3. Incubation: Incubate the plates for 48-72h at 37°C in a humidified 5% CO2 atmosphere. B->C D 4. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4h. C->D E 5. Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals. D->E F 6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis: Calculate the percentage of cell viability and determine the IC50 values. F->G Metabolic_Stability_Workflow A 1. Preparation: Prepare a reaction mixture containing human liver microsomes and the test compound in buffer. B 2. Initiation: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH). A->B C 3. Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 min). B->C D 4. Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. C->D E 5. Sample Processing: Centrifuge the samples to precipitate proteins. D->E F 6. LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. E->F G 7. Data Analysis: Plot the natural log of the percentage of remaining compound vs. time to determine the half-life (t½) and intrinsic clearance (CLint). F->G

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of the 5-trifluoromethyl morpholine analog. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, human liver microsomes, and the test compound at a final concentration typically around 1 µM. Pre-incubate the mixture at 37°C. [15]3. Reaction Initiation: Start the reaction by adding a pre-warmed NADPH solution.

  • Time-Course Incubation: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction. [15]5. Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

  • Data Calculation: The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percentage of parent compound remaining versus time. The intrinsic clearance (CLint) is then calculated from the half-life.

Conclusion and Future Directions

The strategic incorporation of a trifluoromethyl group into a morpholine-containing scaffold presents a powerful approach for the discovery of novel therapeutic agents with enhanced biological activity and improved pharmacokinetic properties. The comparative analysis, though based on a synthesis of data from various studies, strongly suggests that trifluoromethylated morpholine analogs hold significant promise, particularly in the development of anticancer and antiviral drugs.

Future research should focus on systematic structure-activity relationship studies of 5-trifluoromethyl morpholine analogs to precisely delineate the impact of this substitution on a range of biological targets. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of robust and comparable data. As our understanding of the intricate interplay between these two valuable chemical moieties grows, so too will our ability to design the next generation of highly effective and safe medicines.

References

  • Acyclic analogs of nucleosides. Synthesis and in vitro antiviral activity of hydroxyalkyl-2-(trifluoromethylthiomethyl) benzimidazoles. [Link]

  • Acyclic analogs of nucleosides. Synthesis and in vitro antiviral activity of hydroxyalkyl-2-(trifluoromethylthiomethyl) benzimidazoles. [Link]

  • Design and biological activity of trifluoromethyl containing drugs. [Link]

  • metabolic stability in liver microsomes. [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs. [Link]

  • Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • The antiviral activity of trifluoromethylthiolane derivatives. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Cell Viability Assays. [Link]

  • Anticancer activity of morpholine schiff base complexes. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

  • Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. [Link]

  • Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. [Link]

  • QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Trifluoromethyl)morpholin-3-one

This document provides a detailed protocol for the safe and compliant disposal of 5-(Trifluoromethyl)morpholin-3-one. As a valued professional in research and drug development, ensuring the safe handling and disposal of...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 5-(Trifluoromethyl)morpholin-3-one. As a valued professional in research and drug development, ensuring the safe handling and disposal of novel chemical entities is paramount not only for personal and environmental safety but also for maintaining the integrity of your laboratory's operations. This guide is structured to provide immediate, practical, and scientifically-grounded procedures.

Hazard Identification and Risk Assessment

Due to the presence of the trifluoromethyl group and the morpholine core, 5-(Trifluoromethyl)morpholin-3-one should be handled as a hazardous substance. The primary hazards are anticipated to be:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: Can cause skin and serious eye irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[3]

  • Hazardous Combustion Products: Combustion will likely produce highly toxic and corrosive gases, including hydrogen fluoride, carbon monoxide, and nitrogen oxides.[4]

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Acute Toxicity, DermalCategory 4Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4Harmful if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.

Note: This table is based on the hazard profiles of similar chemical structures and should be considered a conservative estimate.

Personal Protective Equipment (PPE)

When handling 5-(Trifluoromethyl)morpholin-3-one, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.[7]

  • Collect Waste: Place the absorbed material and any contaminated items into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of all materials (including cleaning materials) as hazardous waste.

Proper Disposal Procedures

The trifluoromethyl group classifies this compound as a halogenated organic waste. As such, it is subject to stringent disposal regulations. Landfill disposal is not an appropriate or legal option.

The primary and recommended method of disposal for 5-(Trifluoromethyl)morpholin-3-one is incineration at a licensed hazardous waste facility. [8] High-temperature incineration with flue gas scrubbing is necessary to ensure the complete destruction of the compound and to neutralize the resulting acidic gases like hydrogen fluoride.

Workflow for Disposal of 5-(Trifluoromethyl)morpholin-3-one

Caption: Decision workflow for the proper disposal of 5-(Trifluoromethyl)morpholin-3-one waste.

Waste Segregation and Storage

Proper segregation of waste streams is critical for both safety and cost-effectiveness.

  • Do Not Mix with Non-Halogenated Waste: Mixing halogenated waste with non-halogenated solvent waste will render the entire container as halogenated waste, significantly increasing disposal costs.[9][10]

  • Container Selection: Use a chemically compatible and properly sealed container. High-density polyethylene (HDPE) is generally a good choice.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-(Trifluoromethyl)morpholin-3-one," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. Secondary containment should be used to prevent the spread of material in case of a leak.

Regulatory Compliance

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] RCRA establishes a "cradle-to-grave" system for the management of hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.[14]

As a generator of this waste, you are legally obligated to:

  • Characterize the waste: Determine if it is a hazardous waste.

  • Properly label and store the waste: Adhere to all container and storage requirements.

  • Use a licensed transporter: Ensure the waste is transported by a company permitted to handle hazardous materials.

  • Dispose at a permitted facility: The waste must be sent to a facility that is licensed to manage and treat that specific type of hazardous waste.

  • Maintain records: Keep detailed records of all waste shipments and disposal activities.

Failure to comply with RCRA regulations can result in significant fines and penalties.[13]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and legally compliant manner.

References

  • Resource Conservation and Recovery Act (RCRA). South Carolina Department of Environmental Services. [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. National Environmental Trainers. [Link]

  • What is the Resource Conservation and Recovery Act (RCRA)? AllSource Environmental. [Link]

  • Resource Conservation and Recovery Act - RCRA. California Department of Toxic Substances Control. [Link]

  • Safety Data Sheet for N-Fmoc-3-methyl-D-phenylalanine. UBox. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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